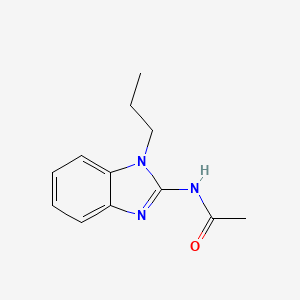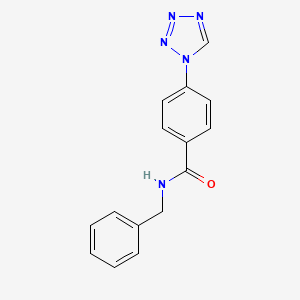![molecular formula C17H17N3O2S B5801546 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine, also known as NPC-15437, is a small molecule compound that has been extensively studied for its potential applications in various fields of research. This compound belongs to the family of piperazine derivatives and has a molecular weight of 371.4 g/mol. NPC-15437 has shown promising results in scientific research, particularly in the areas of neuroscience and cancer research.
Mecanismo De Acción
The mechanism of action of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been found to interact with various proteins, including G protein-coupled receptors, ion channels, and enzymes. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been shown to modulate the activity of these proteins, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects. In animal models, 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been found to increase the levels of various neurotransmitters, including dopamine and serotonin. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has also been found to reduce the levels of pro-inflammatory cytokines, leading to the reduction of inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for cellular and molecular studies. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine is also relatively stable and can be stored for extended periods without significant degradation. However, 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
For the study of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine include the development of analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine involves the reaction of 1-(3-nitrophenyl)thiourea and 4-phenylpiperazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate carbodiimide, which undergoes cyclization to form the final product. The synthesis of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been extensively studied for its potential applications in various fields of scientific research. In the field of neuroscience, 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
In the field of cancer research, 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been shown to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been found to induce apoptosis and inhibit the proliferation of cancer cells through the regulation of various signaling pathways.
Propiedades
IUPAC Name |
(3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-20(22)16-8-4-5-14(13-16)17(23)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABSOVBZDSYFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Nitrophenyl)carbonothioyl]-4-phenylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B5801464.png)
![N-(4,6-dimethyl-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5801471.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5801481.png)
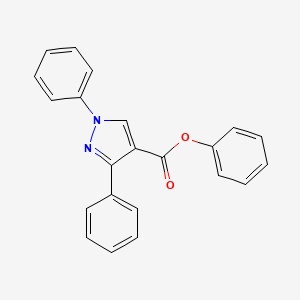
![ethyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5801490.png)
![N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5801500.png)
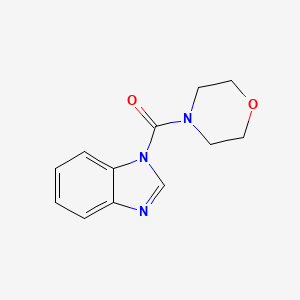
![2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)
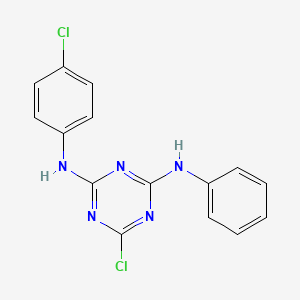
![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)
